molecular formula C8H13Cl2N5 B2579934 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1431963-62-0

1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2579934
CAS No.: 1431963-62-0
M. Wt: 250.13
InChI Key: JDWVVSKRTOCOES-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride is a critical chemical intermediate in the synthesis of novel kinase inhibitors, particularly those targeting anaplastic lymphoma kinase (ALK) and ROS1 . Its primary research value lies in its structural role as a core scaffold; the aminopyrazole moiety is a privileged fragment in medicinal chemistry that effectively interacts with the ATP-binding pocket of various kinases. This compound is specifically designed for the development of potent and selective small molecules with potential applications in oncology research, aimed at overcoming resistance mutations in targeted cancer therapies. Researchers utilize this dihydrochloride salt to streamline the synthetic route due to its enhanced solubility and reactivity in coupling reactions, facilitating the rapid assembly of complex candidate compounds for high-throughput screening and structure-activity relationship (SAR) studies . Its application is fundamental to advancing the discovery of next-generation therapeutics for cancers dependent on dysregulated kinase signaling pathways.

Properties

IUPAC Name

1-[(4-methylpyrazol-1-yl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5.2ClH/c1-7-2-10-12(4-7)6-13-5-8(9)3-11-13;;/h2-5H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWVVSKRTOCOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrazole and 4-aminopyrazole.

    Synthetic Route: The key step involves the formation of a C-N bond between the two pyrazole rings. This can be achieved through a nucleophilic substitution reaction where 4-methylpyrazole is reacted with a suitable electrophile, such as a halomethyl derivative, to form the intermediate compound. This intermediate is then reacted with 4-aminopyrazole under basic conditions to yield the final product.

    Reaction Conditions: Typical reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Chemical Reactions Analysis

1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced with other functional groups using suitable reagents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, modifications at specific positions on the pyrazole ring have been shown to enhance anticancer activity while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of bacteria and fungi. For example, certain derivatives have shown high activity against strains such as Bacillus subtilis and Escherichia coli, indicating potential applications in treating infections .

Anti-inflammatory Effects

Pyrazole derivatives are being investigated for their anti-inflammatory properties. The introduction of specific substituents on the pyrazole core has been linked to enhanced anti-inflammatory activity, making these compounds promising candidates for developing new anti-inflammatory drugs .

Neuroprotective Applications

Recent research suggests that pyrazole derivatives may possess neuroprotective effects, particularly in oxidative stress-related conditions. Compounds derived from this scaffold are being explored for their ability to mitigate oxidative damage in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusKey Findings
PMC10177828Anticancer ActivityIdentified significant inhibition of HepG2 and HeLa cells with specific pyrazole derivatives showing low toxicity to normal cells .
MDPI (2022)Antimicrobial ActivityDemonstrated high inhibition zones against bacterial strains with certain pyrazole derivatives .
PMC10177828Anti-inflammatory EffectsHighlighted the potential of modified pyrazoles in reducing inflammation markers in vitro .
PMC10177828NeuroprotectionShowed promising antioxidant activities linked to neuroprotection in cellular models .

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the pyrazole ring or the bridging group. Key examples include:

Aryl-Substituted Derivatives
  • 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride (C₁₂H₁₆ClN₃O₂, MW: 277.73 g/mol): Incorporates electron-donating methoxy groups, increasing hydrophobicity and steric bulk, which may influence receptor binding .
Heterocyclic and Aliphatic Derivatives
  • 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (C₉H₉ClN₄, MW: 208.63 g/mol): Replaces the pyrazolemethyl group with a chloropyridine moiety, introducing a heteroaromatic ring that could modulate solubility and π-π stacking interactions .
  • 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride (C₉H₁₅Cl₂N₃O, MW: 252.15 g/mol): Includes a tetrahydro-2H-pyran (oxane) group, improving aqueous solubility due to the oxygen-rich ring .
  • 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (C₁₁H₁₂ClF₂N₃): Features a difluoromethyl group and 2-methylphenyl substituent, which may enhance metabolic stability and target selectivity in drug design .

Key Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties References
Target Compound C₉H₁₂Cl₂N₄ 248.92 4-Methylpyrazolemethyl High purity (95%), solid form, dihydrochloride salt
1-[(4-Fluorophenyl)methyl]-... C₆H₁₁Cl₂N₃ 196.08 4-Fluorophenylmethyl Lower MW, halogenated aryl group
1-[(3,4-Dimethoxyphenyl)methyl]-... C₁₂H₁₆ClN₃O₂ 277.73 3,4-Dimethoxyphenylmethyl Increased lipophilicity, electron-rich
1-[(3-Chloropyridin-4-yl)methyl]-... C₉H₉ClN₄ 208.63 3-Chloropyridinemethyl Heteroaromatic, π-π interactions
1-[(Oxan-4-yl)methyl]-... C₉H₁₅Cl₂N₃O 252.15 Oxan-4-ylmethyl Enhanced solubility, oxygenated ring

Biological Activity

1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may confer various therapeutic properties, particularly in oncology and inflammation.

  • Chemical Formula : C8H11N5·2HCl
  • Molecular Weight : 177.21 g/mol
  • CAS Number : 1006458-84-9

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. Specifically, compounds containing the pyrazole moiety have been shown to exhibit:

  • Anticancer Activity : Pyrazole derivatives can inhibit cell proliferation in various cancer types through mechanisms such as enzyme inhibition (e.g., topoisomerase II, EGFR) and apoptosis induction.
  • Anti-inflammatory Effects : Some pyrazole compounds modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 1H-pyrazole derivatives, including the compound . The following table summarizes key findings regarding its antiproliferative effects across different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.127Inhibition of cell cycle progression
HepG2 (Liver)0.560Induction of apoptosis and inhibition of EGFR
HeLa (Cervical)0.250Topoisomerase II inhibition
A549 (Lung)0.300Apoptosis induction

These results indicate that the compound exhibits significant antiproliferative activity, particularly against breast and liver cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies indicate that it can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Case Studies

  • Study on Antiproliferative Effects :
    A study published in Molecules evaluated several pyrazole derivatives, including this compound. The results confirmed its significant growth inhibition against multiple cancer cell lines, particularly demonstrating a selective action on MDA-MB-231 cells with an IC50 value of 0.127 µM .
  • Mechanistic Insights :
    Another investigation focused on the molecular mechanisms underlying the anticancer effects of pyrazole derivatives. It was found that these compounds could induce G2/M phase arrest and promote apoptosis through the activation of caspases, thereby highlighting their potential for cancer therapy .
  • Inflammation Modulation :
    A recent review highlighted the anti-inflammatory properties of aminopyrazole derivatives. The compound was noted for its ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating a promising avenue for treating inflammatory diseases .

Q & A

Q. Key Reaction Parameters :

  • Temperature : 60–80°C for alkylation to minimize side reactions .
  • pH Control : Maintain basic conditions (pH 8–9) during amine coupling to prevent protonation of reactive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of pyrazole intermediates .

Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Basic Research Question
Structural validation requires a combination of techniques:

  • ¹H/¹³C NMR : Assign peaks to confirm pyrazole ring substitution patterns and methylene bridge connectivity (e.g., δ 7.5–8.0 ppm for pyrazole protons; δ 4.2 ppm for -CH₂- bridge) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl⁻ counterions .
  • FTIR : Identify N-H stretches (~3300 cm⁻¹) and amine salt vibrations (~2500 cm⁻¹) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regiochemical environments .

How should researchers resolve discrepancies in biological activity data across studies?

Advanced Research Question
Contradictions in bioactivity (e.g., anti-inflammatory vs. anticancer efficacy) often arise from:

  • Structural Analogues : Subtle differences in substituents (e.g., methyl vs. difluoromethyl groups) alter target binding .
  • Assay Conditions : Variability in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) impacts IC₅₀ values .

Q. Methodological Approach :

  • Comparative Bioactivity Table :
Compound ModificationAntimicrobial ActivityAnticancer Activity
4-Methylpyrazole derivativeModerateSignificant
Difluoromethyl analogueHighLow
  • Standardized Protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility .

What pharmacological mechanisms are proposed for this compound, and how can they be validated experimentally?

Advanced Research Question
Proposed mechanisms include:

  • Enzyme Inhibition : Competitive binding to cyclooxygenase-2 (COX-2) via pyrazole-amine interactions, validated via enzyme kinetics assays (e.g., Km/Vmax shifts) .
  • Receptor Modulation : Antagonism of serotonin receptors (5-HT₃), demonstrated through radioligand displacement assays .

Q. Validation Strategies :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses against crystallographic targets (e.g., PDB: 5COX) .
  • Knockout Models : CRISPR-edited cell lines to confirm target specificity .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Consideration : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) to establish exposure limits .

How can structural modifications enhance this compound’s bioavailability or target selectivity?

Advanced Research Question

  • Bioavailability : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to improve solubility, monitored via logP measurements .
  • Selectivity : Replace the 4-methyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .

Q. Case Study :

  • Modified Analog : 1-[(4-Trifluoromethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine showed 3x higher COX-2 inhibition than the parent compound .

What computational tools are recommended for predicting reaction pathways or optimizing synthesis?

Advanced Research Question

  • Reaction Path Search : Use Gaussian or ORCA for DFT calculations to model transition states and energetics .
  • Process Simulation : ASPEN Plus for optimizing solvent recovery and reaction scalability .

Validation : Compare computed activation energies with experimental DSC data .

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